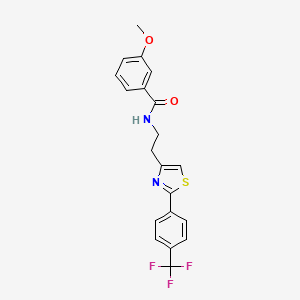
3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole group, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms . The presence of these groups can significantly affect the physical and chemical properties of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the thiazole and trifluoromethyl groups. For example, the trifluoromethyl group is known to be highly reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, reactivity, and stability .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A class of benzamide derivatives bearing bioactive moieties, closely related to the chemical structure of interest, demonstrated significant antimicrobial efficacy. These compounds, which include structures similar to 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide, were synthesized and evaluated for their in vitro antimicrobial properties. They showed notable antibacterial and antifungal activities, characterized by both inter and intramolecular hydrogen bonding, suggesting their potential application in developing new antimicrobial agents (Priya et al., 2006).
Antihyperglycemic Agents
In the quest for novel antidiabetic medications, a series of benzamide derivatives, including those with structural resemblance to this compound, was prepared. This research identified certain compounds as promising drug candidates for diabetes mellitus treatment, highlighting the chemical structure's potential in developing new antihyperglycemic agents (Nomura et al., 1999).
Anticancer Evaluation
Another scientific application involves the synthesis and anticancer evaluation of benzamide derivatives, closely related to this compound. These compounds were tested against several cancer cell lines, demonstrating moderate to excellent anticancer activities. This suggests the compound's potential utility in cancer research, particularly in identifying new therapeutic agents (Ravinaik et al., 2021).
Supramolecular Gelators
Research on N-(thiazol-2-yl)benzamide derivatives, akin to the chemical , revealed their ability to act as supramolecular gelators. These compounds showed gelation behavior towards ethanol/water and methanol/water mixtures, underpinned by methyl functionality and multiple non-covalent interactions. This property is significant for the development of novel materials with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets leading to diverse biochemical changes.
Biochemical Pathways
Similar compounds have been shown to impact a broad range of biological activities , indicating that they likely interact with multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
It’s noted that similar compounds have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
3-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-27-17-4-2-3-14(11-17)18(26)24-10-9-16-12-28-19(25-16)13-5-7-15(8-6-13)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURSYLDBVHHGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2474876.png)
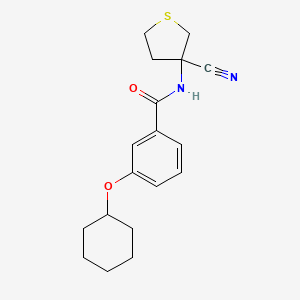

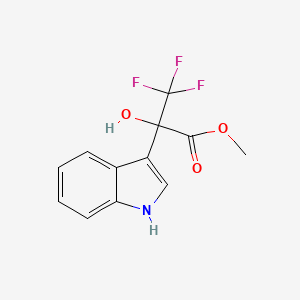

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B2474883.png)

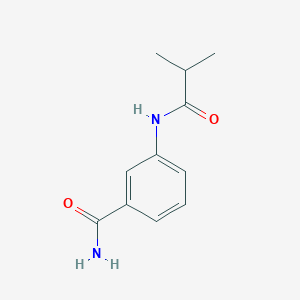
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)

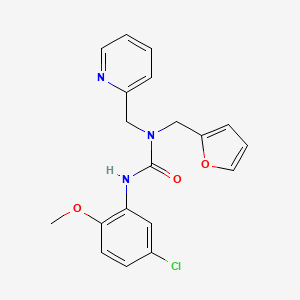
![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)
![4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B2474893.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2474896.png)